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For Researchers, Scientists, and Drug Development Professionals

Abstract
O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of

monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological

effects of its parent compound. This technical guide provides a comprehensive overview of the

chemical structure, properties, and known pharmacological activities of O-
Desmethylbrofaromine. It is intended to serve as a resource for researchers and

professionals engaged in the study of monoamine oxidase inhibitors and the development of

novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties
O-Desmethylbrofaromine is formed in the body via the O-demethylation of Brofaromine, a

metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This

biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of O-
Desmethylbrofaromine can be defined as follows:
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Property Value

IUPAC Name
4-(7-bromo-5-hydroxy-1-benzofuran-2-

yl)piperidine

Molecular Formula C₁₃H₁₄BrNO₂

Molecular Weight 296.16 g/mol

Canonical SMILES C1CNCCC1C2=CC3=C(O2)C=C(C=C3Br)O

InChI Key

InChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9-

8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1-

4H2

Pharmacological Properties
O-Desmethylbrofaromine is recognized as an active metabolite that contributes to the overall

therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and

reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition
Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine

neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting

MAO-A, O-Desmethylbrofaromine increases the synaptic availability of these

neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant

and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible

MAOIs and contributing to a more favorable safety profile, particularly concerning dietary

tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile
While the primary target of O-Desmethylbrofaromine is MAO-A, the parent compound,

Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.[1] The

extent to which O-Desmethylbrofaromine shares this activity is an area of ongoing

investigation. A comprehensive understanding of its interaction with serotonin (SERT),
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norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete

pharmacological profile.

Table of Known/Predicted Biological Activities:

Target Activity Quantitative Data Reference

Monoamine Oxidase

A (MAO-A)
Reversible Inhibitor

Specific IC₅₀/Kᵢ values

not publicly available.

Inferred from

Brofaromine's activity.

Serotonin Transporter

(SERT)
Potential Inhibitor

Specific IC₅₀/Kᵢ values

not publicly available.

Inferred from

Brofaromine's activity.

[1]

Norepinephrine

Transporter (NET)
To be determined - -

Dopamine Transporter

(DAT)
To be determined - -

Signaling Pathways
The therapeutic effects of O-Desmethylbrofaromine are mediated through the modulation of

monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin,

norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing

neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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